Cas no 2138142-20-6 (Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)

2-(ジフルオロメチル)-6,7-ジフルオロ-4-メチルキノリンは、高度にフッ素化されたキノリン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内に2つのフッ素原子とジフルオロメチル基を有するため、高い脂溶性と代謝安定性を示します。特に、フッ素原子の導入により生体膜透過性が向上し、薬理活性の最適化が可能です。4位のメチル基は立体障害を低減し、他の官能基との反応性を高める特徴があります。有機合成において、フッ素置換基の特異的電子効果を利用した精密反応に適しており、創薬研究や機能性材料開発における重要な中間体としての利用価値が高いです。

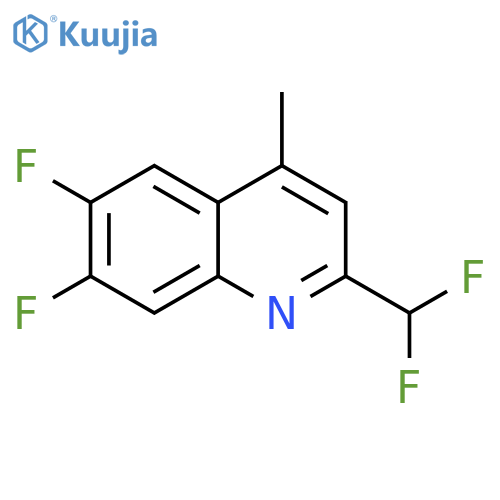

2138142-20-6 structure

商品名:Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-

CAS番号:2138142-20-6

MF:C11H7F4N

メガワット:229.17359662056

CID:5288630

Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl- 化学的及び物理的性質

名前と識別子

-

- Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-

-

- インチ: 1S/C11H7F4N/c1-5-2-10(11(14)15)16-9-4-8(13)7(12)3-6(5)9/h2-4,11H,1H3

- InChIKey: SWQTWNJDLIJPHM-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(F)=C(F)C=2)C(C)=CC=1C(F)F

Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-673122-0.25g |

2-(difluoromethyl)-6,7-difluoro-4-methylquinoline |

2138142-20-6 | 95.0% | 0.25g |

$1012.0 | 2025-03-13 | |

| Enamine | EN300-673122-0.5g |

2-(difluoromethyl)-6,7-difluoro-4-methylquinoline |

2138142-20-6 | 95.0% | 0.5g |

$1056.0 | 2025-03-13 | |

| Enamine | EN300-673122-2.5g |

2-(difluoromethyl)-6,7-difluoro-4-methylquinoline |

2138142-20-6 | 95.0% | 2.5g |

$2155.0 | 2025-03-13 | |

| Enamine | EN300-673122-10.0g |

2-(difluoromethyl)-6,7-difluoro-4-methylquinoline |

2138142-20-6 | 95.0% | 10.0g |

$4729.0 | 2025-03-13 | |

| Enamine | EN300-673122-1.0g |

2-(difluoromethyl)-6,7-difluoro-4-methylquinoline |

2138142-20-6 | 95.0% | 1.0g |

$1100.0 | 2025-03-13 | |

| Enamine | EN300-673122-0.05g |

2-(difluoromethyl)-6,7-difluoro-4-methylquinoline |

2138142-20-6 | 95.0% | 0.05g |

$924.0 | 2025-03-13 | |

| Enamine | EN300-673122-0.1g |

2-(difluoromethyl)-6,7-difluoro-4-methylquinoline |

2138142-20-6 | 95.0% | 0.1g |

$968.0 | 2025-03-13 | |

| Enamine | EN300-673122-5.0g |

2-(difluoromethyl)-6,7-difluoro-4-methylquinoline |

2138142-20-6 | 95.0% | 5.0g |

$3189.0 | 2025-03-13 |

Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl- 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

2138142-20-6 (Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬